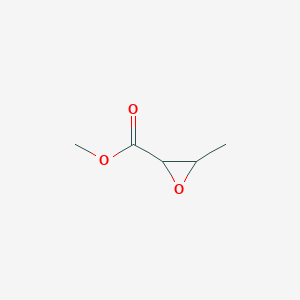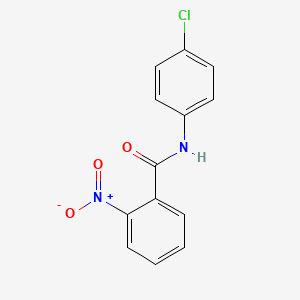
Methyl 3-methyloxirane-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-methyloxirane-2-carboxylate” (CAS No. 2980-48-5), also known as MOC, is a compound with a unique structure and important physical and chemical properties . It has a molecular formula of C5H8O3 and a molecular weight of 116.12 g/mol .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-methyloxirane-2-carboxylate” were not found in the search results, related compounds such as “methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate” have been synthesized . The synthesis of these related compounds could potentially provide insights into the synthesis of “Methyl 3-methyloxirane-2-carboxylate”.Molecular Structure Analysis
“Methyl 3-methyloxirane-2-carboxylate” contains a total of 16 bonds, including 8 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 three-membered ring, 1 aliphatic ester, 1 aliphatic ether, and 1 Oxirane .Physical And Chemical Properties Analysis
“Methyl 3-methyloxirane-2-carboxylate” has a molecular formula of C5H8O3 and a molecular weight of 116.12 g/mol . Additional physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Polymer Modification and Synthesis
Methyl 3-methyloxirane-2-carboxylate plays a role in the modification and synthesis of polymers. Michalak et al. (2012) describe the transformation of poly(3-hydroxybutyrate)s into mono- and di-epoxy-functionalized polymers through oxidation to α-3-methyloxirane-2-carboxylates. This process enables the creation of telechelic structures with potential applications in various industrial and medical fields due to their reactive sites for further functionalization (Michalak, Kawalec, & Kurcok, 2012).
Synthesis of Novel Compounds
The compound is also involved in the synthesis of novel chemical entities. Dobrydnev, Vashchenko, and Volovenko (2018) report a methodology for synthesizing 5,5-disubstituted and spiranic methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates. Such compounds have significance in developing new pharmaceuticals and materials with unique properties (Dobrydnev, Vashchenko, & Volovenko, 2018).
Enantioselective Synthesis
Fujino and Sugai (2008) utilized a related methodology for the enantioselective synthesis of (R)-3-Hydroxy-3-methyl-4-pentenoic acid ester, showcasing the utility of methyl 3-methyloxirane-2-carboxylate derivatives in creating enantiomerically pure compounds. This approach is particularly valuable in the pharmaceutical industry, where the chirality of molecules can significantly impact their biological activity (Fujino & Sugai, 2008).
Natural Product Synthesis
Shoeb and Jaspars (2003) isolated novel compounds from the red alga Gracilaria verrucosa, including 3-nonyloxirane-2 carboxylic acid methyl ester, highlighting the role of similar structures in understanding natural product biosynthesis and discovering new biologically active substances (Shoeb & Jaspars, 2003).
Catalytic Reactions and Mechanistic Studies
Research on catalytic reactions and their mechanisms often involves methyl 3-methyloxirane-2-carboxylate or its derivatives. Kuevi, Atohoun, and Mensah (2012) explored the catalytic hydrogenation of oxirane and its methyl derivative, providing insights into reaction mechanisms and potential applications in industrial chemistry (Kuevi, Atohoun, & Mensah, 2012).
Safety and Hazards
While specific safety and hazard information for “Methyl 3-methyloxirane-2-carboxylate” was not found in the search results, related compounds such as “methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate” have been associated with certain hazards, including skin irritation, serious eye irritation, and potential respiratory irritation .
Propriétés
IUPAC Name |
methyl 3-methyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-4(8-3)5(6)7-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVPEDADFDGCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338212 | |
| Record name | Methyl 3-methyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2980-48-5 | |
| Record name | Methyl 3-methyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)
![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)










![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)